molecular formula C25H39N3O5 B7880871 Z-Leu-Leu-Norvalinal

Z-Leu-Leu-Norvalinal

Cat. No.: B7880871
M. Wt: 461.6 g/mol
InChI Key: QEJRGURBLQWEOU-QIFDKBNDSA-N
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Description

Z-Leu-Leu-Norvalinal: is a synthetic tripeptide aldehyde compound with the chemical formula C25H39N3O5 and a molecular weight of 461.59 g/mol . It is known for its potent inhibitory effects on proteasomes, specifically the 20S and 26S proteasomes . This compound is widely used in biochemical and physiological research due to its ability to modulate protein degradation pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Leu-Norvalinal typically involves the coupling of protected amino acids followed by deprotection and aldehyde formation. The process begins with the protection of the amino groups of leucine and norvaline using carbobenzoxy (Z) groups. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the formation of the tripeptide, the Z groups are removed under hydrogenation conditions, and the aldehyde group is introduced using mild oxidation conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Z-Leu-Leu-Norvalinal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Z-Leu-Leu-Norvalinal is used as a tool compound to study proteasome inhibition and protein degradation pathways. It helps in understanding the role of proteasomes in various cellular processes .

Biology: In biological research, this compound is used to investigate the effects of proteasome inhibition on cell cycle progression and apoptosis. It has been shown to induce apoptosis in certain cell lines by stabilizing the tumor suppressor protein p53 .

Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to inhibit proteasomes and induce apoptosis in cancer cells. It is also used in the development of proteasome inhibitors as potential drugs .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new proteasome inhibitors. It serves as a reference compound for evaluating the efficacy of novel inhibitors .

Mechanism of Action

Z-Leu-Leu-Norvalinal exerts its effects by inhibiting the activity of the 20S and 26S proteasomes. Proteasomes are responsible for degrading ubiquitinated proteins, and their inhibition leads to the accumulation of these proteins within the cell. This accumulation can disrupt various cellular processes, including cell cycle progression and apoptosis . The compound specifically binds to the active sites of the proteasomes, preventing the degradation of target proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-(1-oxopentan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20?,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJRGURBLQWEOU-QIFDKBNDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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